3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

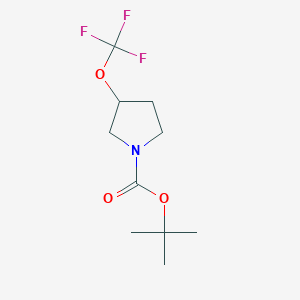

3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a trifluoromethoxy (-OCF₃) substituent at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. Pyrrolidine derivatives are widely utilized in medicinal chemistry and organic synthesis due to their conformational rigidity and ability to serve as scaffolds for bioactive molecules.

Properties

IUPAC Name |

tert-butyl 3-(trifluoromethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMFTUHMEJKBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901174683 | |

| Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206523-91-2 | |

| Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(trifluoromethoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901174683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanol under controlled conditions.

Esterification: The carboxylic acid group is then esterified with tert-butanol in the presence of a catalyst, such as sulfuric acid or a strong acid resin, to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce the trifluoromethoxy group or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Nucleophiles such as amines, alcohols, and halides are employed, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Oxidation can yield pyrrolidone derivatives.

Reduction Products: Reduction can lead to the formation of trifluoromethanol derivatives.

Substitution Products: Substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The trifluoromethoxy group can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Effects

The following compounds share the pyrrolidine or related heterocyclic cores with Boc-protected amines but differ in substituents:

3-azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester

- Molecular Formula : C₁₀H₁₈N₄O₃

- Substituents : 3-azido (-N₃), 4-methoxy (-OCH₃).

- Key Properties: The azido group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation.

- Hazards: No specific hazards reported in the evidence, though azides are generally thermally sensitive .

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

- Molecular Formula: C₁₈H₂₃NO₄

- Core Structure : Dihydropyridine (six-membered ring) with a Boc group.

- Classified as a lachrymator and irritant to eyes/respiratory systems .

(R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- Substituents: 5-bromo-thiophene sulfonylamino group.

- Key Properties: Sulfonamide groups enhance hydrogen-bonding capacity, improving target binding in drug design.

Comparative Data Table

Biological Activity

3-Trifluoromethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H16F3NO3

- CAS Number : 50986427

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethoxy group is known to enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cellular functions.

Case Studies

Several studies have explored the biological effects of compounds containing similar structural motifs:

- Anticancer Activity : A study demonstrated that pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through caspase activation . The presence of the trifluoromethoxy group was noted to enhance this activity.

- Neuroprotective Effects : Research indicated that compounds with pyrrolidine structures could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate enzyme inhibition |

| Compound B | Structure B | Strong receptor antagonism |

| This compound | Structure C | Enhanced enzyme inhibition and receptor modulation |

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with pyrrolidine derivatives and trifluoromethylating agents.

- Reactions :

- Nucleophilic Substitution : The introduction of the trifluoromethoxy group via nucleophilic substitution reactions.

- Esterification : Reaction with tert-butyl alcohol to form the final ester product.

Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic Substitution | Trifluoromethylating agent |

| 2 | Esterification | Tert-butyl alcohol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.